molecular formula C22H18N2O4S B4105701 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide

Cat. No.: B4105701
M. Wt: 406.5 g/mol
InChI Key: DKNHRMSUZGNEEC-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide typically involves the reaction of dibenzo[b,d]furan-3-amine with carbonothioyl chloride, followed by the introduction of 2,6-dimethoxybenzamide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially in the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure.

    Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.

    Dibenzothiophene: Contains a sulfur atom in the central ring.

Uniqueness

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide is unique due to its specific functional groups and the combination of the dibenzofuran moiety with the carbonothioyl and dimethoxybenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-17-8-5-9-18(27-2)20(17)21(25)24-22(29)23-13-10-11-15-14-6-3-4-7-16(14)28-19(15)12-13/h3-12H,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNHRMSUZGNEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide
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N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,6-dimethoxybenzamide

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